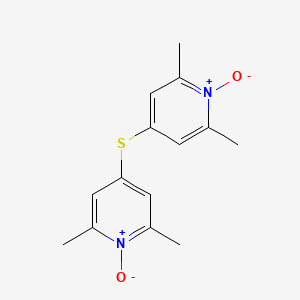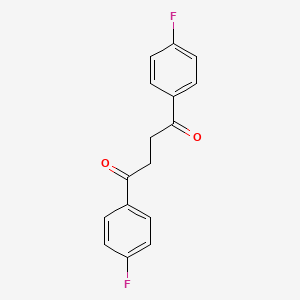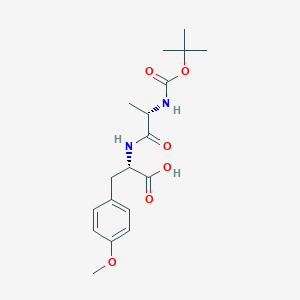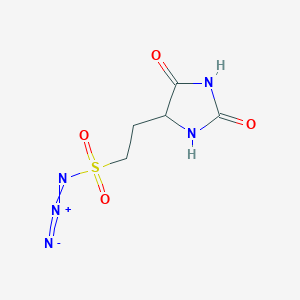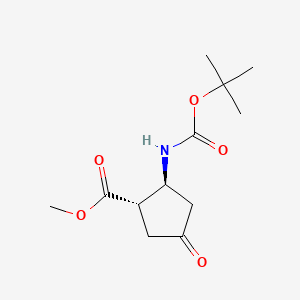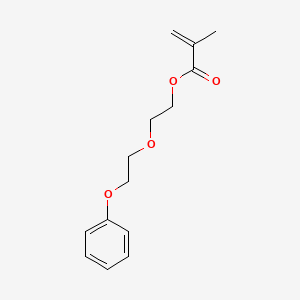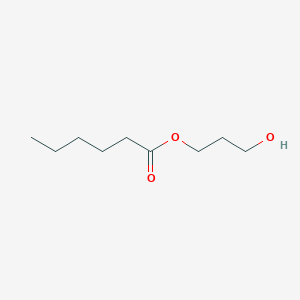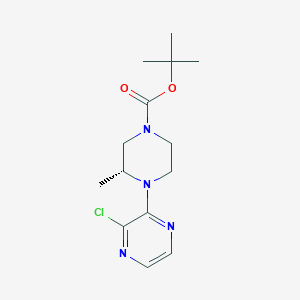
tert-Butyl (3R)-4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chloropyrazine moiety and a tert-butyl ester group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the chloropyrazine group through nucleophilic substitution reactions. The final step involves esterification to introduce the tert-butyl group. Reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the chloropyrazine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into new therapeutic pathways.
Medicine
In medicine, ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate is investigated for its potential use in drug development. Its ability to modulate specific molecular pathways makes it a candidate for treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrazine group can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate
- tert-butyl 4-(3-chloropyrazin-2-yl)-3-ethylpiperazine-1-carboxylate
- tert-butyl 4-(3-bromopyrazin-2-yl)-3-methylpiperazine-1-carboxylate
Uniqueness
What sets ®-tert-butyl 4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate apart from similar compounds is its specific stereochemistry and the presence of the methyl group on the piperazine ring. This unique structure can result in different biological activities and chemical reactivities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H21ClN4O2 |
|---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
tert-butyl (3R)-4-(3-chloropyrazin-2-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(13(20)21-14(2,3)4)7-8-19(10)12-11(15)16-5-6-17-12/h5-6,10H,7-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
DLDJZGBZANJUQH-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C2=NC=CN=C2Cl)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CCN1C2=NC=CN=C2Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


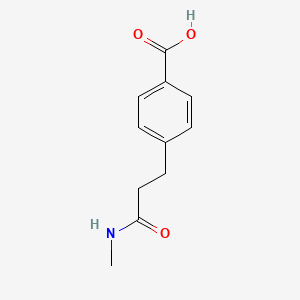

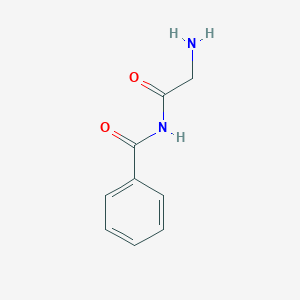
![N-[4-Chloro-2-(3-hydroxypropoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B14013562.png)
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)


